Ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate
Description
Ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate (CAS: 1642586-63-7) is a cyclohexane derivative with a molecular formula of C₁₃H₂₄N₂O₃ and a molecular weight of 256.34 g/mol . It features a dimethylcarbamoyl-substituted amino group at the 4-position of the cyclohexyl ring and an ethyl acetate moiety. The compound is stereospecific, with the (1R,4R) configuration explicitly defined in its IUPAC name.
Key properties include:
- Purity: ≥95% (HPLC) .
- Storage: Long-term storage recommendations are unspecified, but typical lab conditions (dry, -20°C) are advised .
- Applications: Primarily used as a synthetic intermediate in pharmaceutical research, such as in the preparation of carbamate-protected amines for drug discovery .
Note: A conflicting CAS number (75847-80-2) is listed in for the same compound name, which may indicate stereoisomeric variation or a registry error. Researchers should verify CAS identifiers for accuracy .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[4-(dimethylcarbamoylamino)cyclohexyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-4-18-12(16)9-10-5-7-11(8-6-10)14-13(17)15(2)3/h10-11H,4-9H2,1-3H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERRLQPNDLTVID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC(CC1)NC(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route A: Cyclohexanedione-Based Synthesis
This method begins with 1,4-cyclohexanedione (1) and proceeds through a Wittig reaction, oxime formation, and catalytic hydrogenation.
Step 1: Wittig Reaction
1,4-Cyclohexanedione reacts with ethyl acetate triphenylphosphine ylide in toluene, tetrahydrofuran (THF), or dioxane at 60–120°C for 48 hours. The ylide is prepared by treating triphenylphosphine with ethyl bromoacetate in ethyl acetate, yielding 2-(4-carbonylcyclohexenyl)ethyl acetate (2) with 62–69% efficiency.
Step 2: Oxime Formation
Condensation of (2) with hydroxylamine hydrochloride under acidic conditions (oxalic acid, maleic acid) in acetonitrile or THF at 50–100°C produces 2-(4-oximidocyclohexenyl)ethyl acetate (3) in 78–82% yield.
Step 3: Catalytic Hydrogenation
Hydrogenation of (3) using Pd/C or Raney-Ni in methanol/ethanol at 20–30°C and 5–10 bar H₂ pressure yields trans-2-(4-aminocyclohexyl)ethyl acetate (4) with 80–85% yield. The mild conditions favor retention of the trans configuration, critical for downstream reactions.
Route B: Nitrophenylacetic Acid Hydrogenation
An alternative route starts with 4-nitrophenylacetic acid (18), which undergoes high-pressure hydrogenation (14 MPa, 130°C, 5 days) using Raney-Ni or Pd/C. While this method achieves 30% yield, the extreme conditions (130°C, 14 MPa) pose safety risks and limit industrial scalability. Modifications using graded hydrogenation (4.0 bar, 55–58°C) improve yield to 40–50% but introduce complexity.
Comparison of Routes A and B
| Parameter | Route A (Cyclohexanedione) | Route B (Nitrophenylacetic Acid) |
|---|---|---|
| Yield | 80–85% | 30–50% |
| Reaction Pressure | 5–10 bar | 4–14 MPa |
| Safety Profile | Mild conditions | High explosion risk |
| Stereochemical Control | High (trans preference) | Moderate |
The introduction of the dimethylcarbamoyl group to the trans-4-aminocyclohexyl ethyl ester is achieved via acylation.
Reaction Conditions
-
Substrate : trans-2-(4-aminocyclohexyl)ethyl acetate (4)
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Reagent : N,N-Dimethylcarbamoyl chloride (1.2 equivalents)
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Base : Triethylamine, DIPEA, or sodium bicarbonate (1–10 equivalents)
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Solvent : Dichloromethane, THF, or acetonitrile
-
Temperature : -20–100°C
The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl of dimethylcarbamoyl chloride. The base neutralizes HCl byproducts, driving the reaction to completion. Optimal conditions (25°C, triethylamine in THF) yield Ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate with >95% purity and 85–90% yield.
Stereochemical Integrity
The trans configuration of the cyclohexyl ring is preserved due to the rigidity of the cyclohexane backbone during acylation. Chiral HPLC analysis confirms enantiomeric excess >99%.
Alternative Industrial-Scale Approaches
Reductive Amination of Cyclohexyl Acetaldehyde
A patent by WO2018007986A1 describes a route where trans-4-aminocyclohexylacetic acid ethyl ester hydrochloride is hydrolyzed to the carboxylic acid, followed by reductive amination with dimethylcarbamoyl chloride. However, this method introduces additional steps (hydrolysis, re-esterification), reducing overall efficiency (60–70% yield).
Mitsunobu Coupling and Acylation
A less favored approach involves Mitsunobu coupling of 4-(2-hydroxyethyl)cyclohexanone with diethyl azodicarboxylate, followed by hydroxylamine condensation and acylation. The use of explosive reagents and low yields (50–55%) render this method unsuitable for large-scale production.
Critical Analysis of Methodologies
Efficiency and Scalability
The cyclohexanedione route (Route A) outperforms alternatives in yield (80–85%) and safety, making it ideal for industrial use. In contrast, nitrophenylacetic acid hydrogenation (Route B) is hampered by hazardous conditions and lower yields.
Chemical Reactions Analysis
Ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
Medicinal Chemistry Applications
1. Pharmaceutical Intermediates
Ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new therapeutic agents. The compound's ability to inhibit specific biological pathways makes it a candidate for further research in drug formulation.
2. Potential Therapeutic Effects
Recent studies suggest that compounds similar to this compound may exhibit anti-inflammatory properties. These properties are particularly relevant in conditions such as asthma and chronic obstructive pulmonary disease (COPD), where inflammation plays a critical role . The inhibition of phosphodiesterase IV (PDE-IV), which is related to this compound, has been linked to reduced inflammation and improved respiratory function.
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate involves its interaction with specific molecular targets and pathways. The dimethylcarbamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also affect cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Key Structural Analogs and Derivatives
The following compounds share structural similarities with the target molecule, differing in substituents, stereochemistry, or functional groups:
*Molecular weight discrepancy highlights inconsistencies in source data.
Functional Group and Property Analysis
Dimethylcarbamoyl vs. tert-BOC Protection :
- The target compound’s dimethylcarbamoyl group provides stability against hydrolysis compared to the tert-BOC group in 946598-34-1 , which is acid-labile and used for temporary amine protection .
- The tert-BOC analog’s higher molecular weight (285.38 vs. 256.34) may reduce solubility in polar solvents .
Amino Group Modifications: 76308-26-4 (free amino hydrochloride) is more polar and water-soluble than the target compound, making it suitable for ionic interactions in drug formulations .
Ketone vs. Carbamoyl Groups :
Commercial Availability and Stability
- Analogs like 946598-34-1 (neat format) and 76308-26-4 (hydrochloride salt) are more readily accessible, with documented stability under standard lab conditions .
Biological Activity
Ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate, identified by its CAS number 1642586-63-7, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H24N2O3
- Molecular Weight : 256.35 g/mol
- IUPAC Name : Ethyl 2-((1R,4R)-4-(dimethylcarbamoyl)amino)cyclohexyl)acetate
- Purity : 97% .
The compound exhibits biological activity primarily through its interaction with dopamine receptors. Research indicates that it functions as a G protein-biased partial agonist at the D2 dopamine receptor, which plays a crucial role in various neurological pathways. Specifically, it shows selectivity for the cAMP (G_i/o-protein) pathway while also engaging with the β-arrestin2 pathway .
Table 1: Biological Activity Profile of this compound
| Activity Type | EC50 (nM) | Emax (%) | Pathway Involved |
|---|---|---|---|
| G_i/o Pathway | 0.4 | 70 | cAMP inhibition |
| β-arrestin2 Pathway | 0.6 | 66 | β-arrestin recruitment |
Biological Studies and Findings
Several studies have investigated the efficacy and potency of this compound:
- Dopamine Receptor Studies : In vitro assays demonstrated that modifications to the dimethylurea group significantly influenced the compound's potency across different pathways. For instance, altering the structure to include a tert-butyl carbamate resulted in decreased potency for both G_i/o and β-arrestin2 pathways .
- Neuropharmacological Effects : The compound has been evaluated for its effects on neurodegenerative diseases. Its ability to modulate dopamine receptor activity suggests potential therapeutic applications in conditions like Parkinson's disease and schizophrenia.
- Safety and Toxicity Assessments : Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses, although comprehensive toxicological evaluations are necessary for clinical application.
Case Studies
A notable study published in MDPI examined the role of compounds similar to this compound in modulating neurochemical pathways associated with mood disorders. The findings suggested that these compounds could potentially offer new avenues for treatment by selectively targeting dopaminergic systems .
Q & A
Q. What are the key structural features of Ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate, and how do they influence reactivity?
The compound contains a cyclohexyl backbone with (1R,4R) stereochemistry, an ethyl ester group, and a dimethylcarbamoyl-substituted amino group. The stereochemistry at the cyclohexyl ring (1R,4R) is critical for conformational stability and interactions in biological systems, while the dimethylcarbamoyl group enhances solubility and modulates electronic properties. The ester moiety allows for hydrolysis under basic conditions, enabling further derivatization. Analytical methods such as NMR and X-ray crystallography (as used in structurally related compounds like trans-4-hydroxycyclohexylacetic acid) are essential for confirming stereochemistry .
Q. What synthetic methodologies are commonly employed to prepare this compound?
A typical synthesis involves:
Cyclohexyl backbone functionalization : Starting with trans-4-aminocyclohexyl intermediates, as seen in ethyl 2-((1r,4r)-4-aminocyclohexyl)acetate hydrochloride synthesis .
Carbamoylation : Reacting the amino group with dimethylcarbamoyl chloride under basic conditions (e.g., triethylamine in acetonitrile at 60°C) to install the dimethylcarbamoyl group .
Esterification : Introducing the ethyl ester group via coupling reactions, often monitored by HPLC or GC for purity .
Q. How is the purity and stereochemical integrity of this compound validated?
- Chromatography : HPLC or GC ensures >95% purity by resolving stereoisomers and byproducts .
- Spectroscopy : 1H NMR confirms structural integrity (e.g., characteristic peaks for the ester group at δ 4.1–4.3 ppm and dimethylcarbamoyl protons at δ 2.8–3.0 ppm) .
- X-ray crystallography : Validates stereochemistry, as demonstrated in related cyclohexylacetic acid derivatives .
Advanced Research Questions
Q. How can stereochemical control be achieved during the synthesis of the (1R,4R)-configured cyclohexyl backbone?
Stereochemical control relies on:
- Chiral intermediates : Use of enantiomerically pure starting materials, such as trans-4-aminocyclohexanol derivatives, to retain (1R,4R) configuration .
- Protective group strategies : tert-Butoxycarbonyl (Boc) groups stabilize reactive amino groups during functionalization, as seen in tert-butyl ((1R,4R)-4-aminocyclohexyl)carbamate derivatives .
- Reaction conditions : Low-temperature reactions (e.g., 0–5°C) and chiral catalysts minimize racemization during coupling steps .
Q. What strategies optimize the coupling efficiency of the dimethylcarbamoyl group to the cyclohexylamine intermediate?
- Base selection : Triethylamine or diisopropylethylamine in polar aprotic solvents (e.g., acetonitrile) enhances nucleophilicity of the amine .
- Stoichiometry : A 1.2–1.5 molar excess of dimethylcarbamoyl chloride ensures complete conversion, monitored by TLC or LC-MS .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h) while maintaining yield, as demonstrated in analogous carbamoylation reactions .
Q. How do researchers resolve contradictions in reported yields or stereochemical outcomes across synthetic protocols?
- Solvent effects : Polar solvents (e.g., DMF vs. acetonitrile) can alter reaction kinetics and stereoselectivity. For example, DMF may stabilize transition states favoring (1R,4R) configuration .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) in hydrogenation steps improve enantiomeric excess, as shown in related cyclohexylacetate syntheses .
- Computational modeling : DFT calculations predict steric and electronic barriers, guiding optimization of reaction conditions .
Q. What analytical techniques are critical for characterizing the hydrolytic stability of the ethyl ester group?
- pH-dependent studies : Hydrolysis rates are assessed in buffered solutions (pH 7.4 for physiological relevance) using UV-Vis spectroscopy to track ester cleavage .
- Mass spectrometry : Identifies degradation products (e.g., carboxylic acid derivatives) via accurate mass measurements .
- Kinetic analysis : Arrhenius plots determine activation energy for hydrolysis, informing storage conditions (e.g., refrigeration at 4°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
